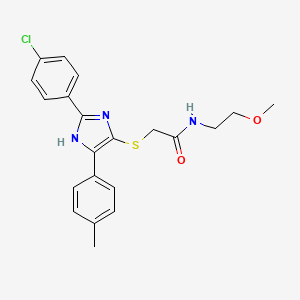
2-((2-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- Core Structure : The imidazole ring is substituted with a 4-chlorophenyl group and a p-tolyl group.
- Functional Groups : The presence of a thioether linkage and an acetamide moiety enhances its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that similar compounds inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values indicative of potent antitumor activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | SISO | 10.2 |
| 4e | RT-112 | 17.2 |
These results suggest that the structural modifications in imidazole derivatives can lead to enhanced antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The proposed mechanisms for the biological activity of this compound include:
- Induction of Apoptosis : Studies indicate that treatment with the compound leads to increased early and late apoptotic cell populations in cancer cell lines, suggesting activation of apoptotic pathways.
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to suppress the release of pro-inflammatory cytokines in microglial cells, indicating potential neuroprotective effects.
Neuroprotective Effects
Research has also explored the neuroprotective potential of imidazole derivatives. For example, compounds analogous to our target compound were found to inhibit nitric oxide production and reduce inflammatory responses in models of neuroinflammation. This suggests that they may be beneficial in conditions such as Parkinson's disease.
Case Studies
- Cytotoxicity Evaluation : In a study assessing various imidazole derivatives, it was found that compounds with similar structural features significantly inhibited tumor growth in vitro, supporting their use as potential chemotherapeutic agents.
- Neuroinflammation Model : In vivo studies demonstrated that related compounds could protect dopaminergic neurons from LPS-induced neurotoxicity by modulating inflammatory pathways via NF-κB signaling.
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-14-3-5-15(6-4-14)19-21(28-13-18(26)23-11-12-27-2)25-20(24-19)16-7-9-17(22)10-8-16/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPZOPZKAMCPNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













